(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid
Description
CI-1028, also known as LB-30057, is a potent, highly selective, and orally bioavailable direct thrombin inhibitor. It has been studied extensively for its antithrombotic effects, particularly in the prevention and treatment of thromboembolic conditions. Thrombin inhibitors like CI-1028 represent a new class of drugs that offer therapeutic alternatives for managing thrombosis, especially in the venous side of the systemic circulation .
Properties
CAS No. |
911683-33-5 |
|---|---|
Molecular Formula |
C30H35N5O7S |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C26H31N5O3S.C4H4O4/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23;5-3(6)1-2-4(7)8/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t24-;/m0./s1 |
InChI Key |
AERYWTWBOYIUJS-GCCVQAHUSA-N |
SMILES |
NNC(C1=CC=C(C[C@H](NS(=O)(C2=CC=C3C=CC=CC3=C2)=O)C(NCC4CCCC4)=O)C=C1)=N.O=C(O)/C=C\C(O)=O |
Isomeric SMILES |
CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB-30057; LB 30057; LB30057; PD-172524; PD 172524; PD172524; CI-1028; CI 1028; CI1028; |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production of CI-1028 would involve scaling up the laboratory synthesis to a commercial scale. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: CI-1028 primarily undergoes reactions typical of amide-containing compounds. These include hydrolysis, reduction, and substitution reactions. The compound’s stability and reactivity are influenced by the presence of functional groups that interact with thrombin.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the amide bonds in CI-1028, leading to the breakdown of the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, depending on the presence of leaving groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield carboxylic acids and amines, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: As a model compound for studying direct thrombin inhibition and the design of new anticoagulants.
Biology: Investigating the role of thrombin in various biological processes and its inhibition by CI-1028.
Medicine: Developing new therapeutic agents for the prevention and treatment of thromboembolic disorders. .
Mechanism of Action
CI-1028 exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin converts fibrinogen to fibrin, leading to clot formation. By inhibiting thrombin, CI-1028 prevents the formation of fibrin clots, thereby reducing the risk of thrombosis. The compound binds to the active site of thrombin with high affinity, blocking its enzymatic activity. This results in prolonged clotting times and reduced thrombus formation .
Comparison with Similar Compounds
Inogatran: Another direct thrombin inhibitor with similar antithrombotic properties.
Dabigatran: A well-known oral direct thrombin inhibitor used clinically for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Comparison: CI-1028 is unique in its high selectivity and oral bioavailability compared to other thrombin inhibitors. It has shown comparable or superior efficacy in preclinical models of thrombosis. Unlike some other inhibitors, CI-1028 has a favorable benefit/risk profile, with less prolongation of activated partial thromboplastin time and minimal effects on prothrombin time and bleeding time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
